molecular formula C6H10N2O2 B2588876 (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one CAS No. 2445750-33-2

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one

Cat. No.: B2588876
CAS No.: 2445750-33-2
M. Wt: 142.158
InChI Key: TVZMDWJPFRIRSZ-WHFBIAKZSA-N
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Description

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one is a heterocyclic compound that features a unique structure combining a pyrrolo and imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent, often under mild conditions to ensure the formation of the desired imidazole ring . The reaction conditions are optimized to include various functional groups, making the process versatile and adaptable to different substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound while achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms onto the imidazole ring.

Scientific Research Applications

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with a similar imidazole ring structure.

    Pyrrolo[1,2-c]pyrimidine: Another heterocyclic compound with a fused pyrrolo and pyrimidine ring system.

    Benzimidazole: A compound with a fused benzene and imidazole ring structure.

Uniqueness

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar heterocyclic compounds .

Properties

IUPAC Name

(6S,7aS)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZMDWJPFRIRSZ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)N2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC(=O)N2C[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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